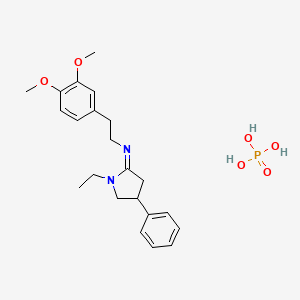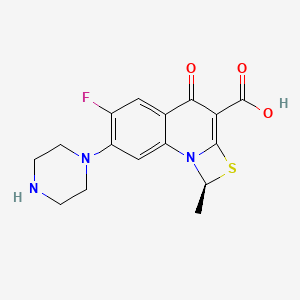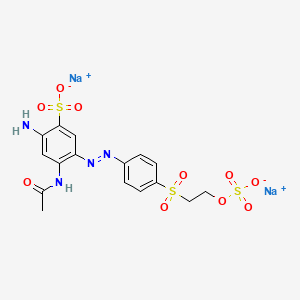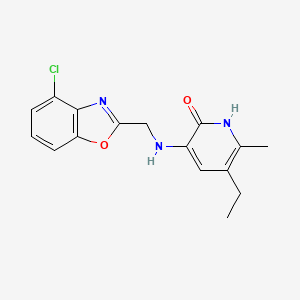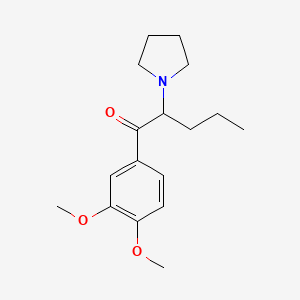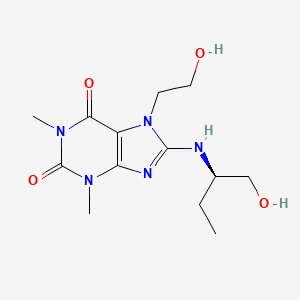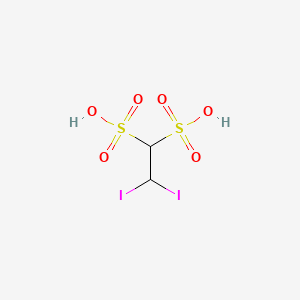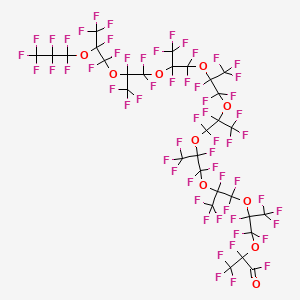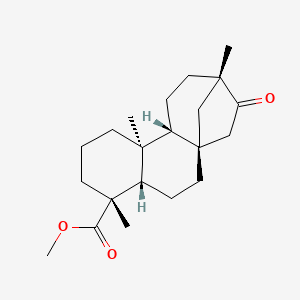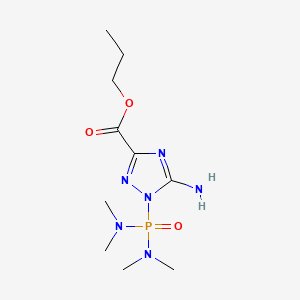
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N',N'-tetramethyldiaminophosphinyl), propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester is a complex organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester typically involves the cyclization of β-acylamidrazones. One common method includes the treatment of ethyl β-N-Boc-oxalamidrazone with carboxylic acid chlorides in anhydrous pyridine at elevated temperatures . This method allows for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with various substituents at position 5 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: A simpler analog with similar core structure but lacking the additional functional groups.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with different substituents, used in the synthesis of energetic salts.
Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester derivative used as a precursor for nucleoside analogues.
Uniqueness
1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-1-(N,N,N’,N’-tetramethyldiaminophosphinyl), propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
78371-74-1 |
|---|---|
Molecular Formula |
C10H21N6O3P |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
propyl 5-amino-1-[bis(dimethylamino)phosphoryl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H21N6O3P/c1-6-7-19-9(17)8-12-10(11)16(13-8)20(18,14(2)3)15(4)5/h6-7H2,1-5H3,(H2,11,12,13) |
InChI Key |
HVRLLHWOMFXADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


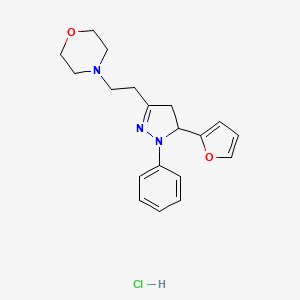

![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
